molecular formula C19H20N4O2 B11007910 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B11007910
M. Wt: 336.4 g/mol
InChI Key: DDTUYNKTXJVQSO-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzofuran ring, a triazolopyridine moiety, and a propanamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Synthesis of the Triazolopyridine Moiety: This can be achieved by reacting 3-aminopyridine with hydrazine derivatives, followed by cyclization under reflux conditions.

    Coupling Reaction: The benzofuran and triazolopyridine intermediates are coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The triazolopyridine moiety can be reduced under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-3-yl)ethyl]propanamide
  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(quinolin-3-yl)ethyl]propanamide

Uniqueness

  • Structural Complexity : The presence of both benzofuran and triazolopyridine moieties makes it unique compared to simpler analogs.
  • Biological Activity : Its specific interactions with molecular targets may result in distinct biological activities not observed in similar compounds.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H20N4O2/c24-19(7-5-14-4-6-16-15(13-14)9-12-25-16)20-10-8-18-22-21-17-3-1-2-11-23(17)18/h1-4,6,11,13H,5,7-10,12H2,(H,20,24)

InChI Key

DDTUYNKTXJVQSO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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